(2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)Methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone is an organic compound that features both bromine and iodine substituents on a methoxyphenyl ring, along with an ethylphenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group, and the methanone moiety can undergo reduction to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce carbonyl or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of potential pharmaceutical agents. Its structural features may allow it to interact with specific biological targets, making it a valuable tool for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing process.
Mechanism of Action
The mechanism of action of (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes. Additionally, the methoxy and ethyl groups can contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (2-bromo-5-iodo-4-nitrophenyl)(4-ethylphenyl)methanone
- (2-bromo-5-iodo-4-methoxyphenyl)(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, (2-bromo-5-iodo-4-methoxyphenyl)(4-ethylphenyl)methanone stands out due to its specific combination of substituents. The presence of both bromine and iodine atoms, along with the methoxy and ethyl groups, provides a unique set of chemical properties that can be exploited in various applications. This combination of features is not commonly found in other related compounds, making it a valuable subject of study in scientific research .
Properties
CAS No. |
1022983-54-5 |
---|---|
Molecular Formula |
C16H14BrIO2 |
Molecular Weight |
445.09 g/mol |
IUPAC Name |
(2-bromo-5-iodo-4-methoxyphenyl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C16H14BrIO2/c1-3-10-4-6-11(7-5-10)16(19)12-8-14(18)15(20-2)9-13(12)17/h4-9H,3H2,1-2H3 |
InChI Key |
WWSQWMGRBDEATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Br)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.